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Compound of Interest

Compound Name: CAY10566

Cat. No.: B1668650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on CAY10566, a

potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). The information presented

herein is intended to support further investigation and drug development efforts by

consolidating key quantitative data, detailing experimental methodologies, and visualizing

associated signaling pathways.

Core Concepts: Mechanism of Action
CAY10566 is a small molecule inhibitor that selectively targets SCD1, a critical enzyme in lipid

metabolism. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into

monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid. By inhibiting

SCD1, CAY10566 disrupts this process, leading to an accumulation of SFAs and a depletion of

MUFAs within the cell. This alteration in the cellular lipid profile has been shown to induce a

variety of downstream effects, including the activation of stress pathways and the inhibition of

cancer cell proliferation and tumor growth.

Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on

CAY10566.
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Parameter Species Assay System Value (IC50) Reference

SCD1 Inhibition Mouse Enzymatic Assay 4.5 nM [1]

SCD1 Inhibition Human Enzymatic Assay 26 nM [1]

Conversion of

Heptadecanoic

Acid

Human HepG2 Cells 7.9 nM [1]

Conversion of

Palmitic Acid
Human HepG2 Cells 6.8 nM [1]

Table 1: In Vitro Efficacy of CAY10566

Cell Line Assay Endpoint
Concentrati
on

Effect Reference

Swiss 3T3 Proliferation Cell Growth 0.0001-10 µM

Concentratio

n-dependent

decrease

[2]

PANC-1 Viability Cell Viability
142.40 nM

(IC50)

Reduction in

viability
[3]

PANC-1 Apoptosis
Apoptosis

Induction
2 µM

Significant

increase
[3]

HepG2 Viability Cell Viability ~6 µM (IC50)
Reduction in

viability
[2]

Table 2: Cellular Effects of CAY10566

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17530838/
https://pubmed.ncbi.nlm.nih.gov/17530838/
https://pubmed.ncbi.nlm.nih.gov/17530838/
https://pubmed.ncbi.nlm.nih.gov/17530838/
https://www.benchchem.com/product/b1668650?utm_src=pdf-body
https://www.medchemexpress.com/CAY10566.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3234630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3234630/
https://www.medchemexpress.com/CAY10566.html
https://www.benchchem.com/product/b1668650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Tumor Type
Dosing
Regimen

Outcome Reference

Mouse Xenograft
Akt-driven

tumors

2.5 mg/kg, orally,

twice daily

Reduced tumor

volume
[4]

Mouse Xenograft
Ras-driven

tumors

2.5 mg/kg, orally,

twice daily

Reduced tumor

volume
[4]

Mouse

Orthotopic

Xenograft

Glioblastoma

(G82)

50 mg/kg, orally,

twice daily

Blocked tumor

growth, improved

survival

[5]

Table 3: In Vivo Efficacy of CAY10566

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of

CAY10566.

In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for the assessment of CAY10566's effect on the viability of HepG2

human hepatocellular carcinoma cells.

Materials:

HepG2 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

CAY10566

Dimethyl sulfoxide (DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)

96-well plates

Spectrophotometer

Procedure:

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100

µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2

to allow for cell attachment.

Compound Treatment: Prepare a stock solution of CAY10566 in DMSO. Serially dilute the

stock solution in complete DMEM to achieve the desired final concentrations (e.g., ranging

from 0.1 nM to 10 µM). Remove the overnight culture medium from the cells and replace it

with 100 µL of the medium containing the various concentrations of CAY10566. Include a

vehicle control (DMSO-treated) and a no-treatment control.

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

Formazan Formation: Incubate the plate for 3.5 hours at 37°C to allow for the formation of

formazan crystals by viable cells.

Solubilization: Carefully remove the medium from each well without disturbing the formazan

crystals. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

Absorbance Reading: Cover the plate with aluminum foil and agitate on an orbital shaker for

15 minutes. Read the absorbance at 590 nm with a reference wavelength of 620 nm using a

spectrophotometer.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of CAY10566 in a

mouse xenograft model of cancer.
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Materials:

Athymic nude mice (4-6 weeks old)

Cancer cell line (e.g., PANC-1, LNCaP)

Matrigel

CAY10566

Vehicle solution (e.g., 10% DMSO, 90% Corn Oil or 10% DMSO, 40% PEG300, 5% Tween-

80, 45% Saline)[2]

Calipers

Animal balance

Procedure:

Cell Preparation: Culture the chosen cancer cell line to ~80% confluency. Harvest the cells

and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration

of 1 x 10^7 cells/mL.

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of

each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a

palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Administration: Prepare the CAY10566 formulation. For oral administration, a common

vehicle is corn oil with 10% DMSO.[2] Administer CAY10566 orally via gavage at the desired

dose (e.g., 2.5 mg/kg or 50 mg/kg) twice daily.[4][5] The control group receives the vehicle

alone.

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and

calculate the tumor volume using the formula: (Length x Width²) / 2.
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Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of

toxicity.

Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the

tumors in the control group reach a specific size. At the endpoint, euthanize the mice and

excise the tumors for further analysis (e.g., weight, histology, western blotting).

Western Blot Analysis of Phosphorylated AMPK and
AKT
This protocol describes the detection of phosphorylated (activated) forms of AMPK and AKT in

cells treated with CAY10566.

Materials:

Treated and untreated cell lysates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473),

anti-Akt)

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Imaging system

Procedure:

Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Determine the protein concentration

of each lysate using a BCA protein assay.

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil for 5 minutes.

SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-

phospho-AMPKα and anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system.

Stripping and Re-probing: To detect total AMPK and total Akt, the membrane can be stripped

and re-probed with the respective total protein antibodies.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows associated with CAY10566.
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Caption: CAY10566 inhibits SCD1, leading to AMPK activation and reduced lipogenesis.
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Caption: The PI3K/AKT/mTOR pathway upregulates SCD1, a process targeted by CAY10566.
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Caption: General experimental workflow for preclinical evaluation of CAY10566.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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